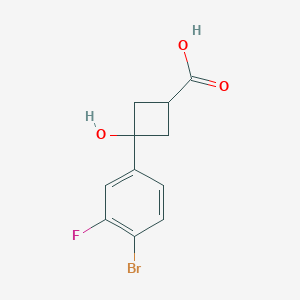
3-(4-Bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Cat. No. B8526365
M. Wt: 289.10 g/mol
InChI Key: ZWSAPHHIGFPWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034866B2
Procedure details


Into a 1000-mL round-bottom flask was placed a solution of tert-butyl 3-(4-bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate (62 g, 179.60 mmol, 1.00 equiv) in methanol/NaOH (40%) (300/300 mL). The resulting solution was stirred at room temperature for 3 h, concentrated under vacuum and extracted with 3×200 mL of ethyl acetate. The pH value of the aqueous layer was adjusted to 4 with hydrogen chloride (2 mol/L). The resulting solution was extracted with 3×300 mL of ethyl acetate. The organic layers were combined, washed with 1×500 mL of water and 1×500 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 50 g (96%) of 3-(4-bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid as a yellow liquid.
Name
tert-butyl 3-(4-bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
Quantity
62 g
Type
reactant
Reaction Step One

Name
methanol NaOH
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][CH:10]([C:12]([O:14]C(C)(C)C)=[O:13])[CH2:9]2)=[CH:4][C:3]=1[F:20]>CO.[OH-].[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]2)=[CH:4][C:3]=1[F:20] |f:1.2.3|
|
Inputs


Step One
|
Name
|
tert-butyl 3-(4-bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
|
|
Quantity
|
62 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC(C1)C(=O)OC(C)(C)C)O)F
|
Step Two
|
Name
|
methanol NaOH
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1000-mL round-bottom flask was placed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×200 mL of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with 3×300 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1×500 mL of water and 1×500 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC(C1)C(=O)O)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
